
2-Hydroxycarpipramine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1’-[3-(2-Hydroxy-10,11-dihydro-5H-dibenzo[b,f]azepin-5-yl)propyl][1,4’-bipiperidine]-4’-carboximidic acid is a complex organic compound with a unique structure that includes a dibenzoazepine core and a bipiperidine moiety
Métodos De Preparación
The synthesis of 1’-[3-(2-Hydroxy-10,11-dihydro-5H-dibenzo[b,f]azepin-5-yl)propyl][1,4’-bipiperidine]-4’-carboximidic acid involves multiple steps, starting with the preparation of the dibenzoazepine core. The dibenzoazepine core can be synthesized through a series of reactions involving the cyclization of appropriate precursors under controlled conditions. The bipiperidine moiety is then introduced through a coupling reaction, followed by the addition of the carboximidic acid group. Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, to achieve high yields and purity.
Análisis De Reacciones Químicas
1’-[3-(2-Hydroxy-10,11-dihydro-5H-dibenzo[b,f]azepin-5-yl)propyl][1,4’-bipiperidine]-4’-carboximidic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups under specific conditions. Common reagents for substitution reactions include halogens and nucleophiles.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or ketone derivatives, while reduction may produce alcohols or amines.
Aplicaciones Científicas De Investigación
1’-[3-(2-Hydroxy-10,11-dihydro-5H-dibenzo[b,f]azepin-5-yl)propyl][1,4’-bipiperidine]-4’-carboximidic acid has a wide range of scientific research applications, including:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: It is studied for its potential biological activities, such as enzyme inhibition or receptor binding, which could lead to the development of new drugs or therapeutic agents.
Medicine: The compound is investigated for its potential pharmacological properties, including its effects on the central nervous system and its potential use in treating neurological disorders.
Industry: It is used in the development of new materials, such as polymers or coatings, due to its unique chemical properties.
Mecanismo De Acción
The mechanism of action of 1’-[3-(2-Hydroxy-10,11-dihydro-5H-dibenzo[b,f]azepin-5-yl)propyl][1,4’-bipiperidine]-4’-carboximidic acid involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and the context in which the compound is used.
Comparación Con Compuestos Similares
1’-[3-(2-Hydroxy-10,11-dihydro-5H-dibenzo[b,f]azepin-5-yl)propyl][1,4’-bipiperidine]-4’-carboximidic acid can be compared with other similar compounds, such as:
10,11-Dihydro-5H-dibenzo[b,f]azepine: This compound shares the dibenzoazepine core but lacks the bipiperidine and carboximidic acid groups, resulting in different chemical and biological properties.
Iminodibenzyl: Another compound with a dibenzoazepine core, used as an intermediate in the synthesis of various pharmaceuticals.
The uniqueness of 1’-[3-(2-Hydroxy-10,11-dihydro-5H-dibenzo[b,f]azepin-5-yl)propyl][1,4’-bipiperidine]-4’-carboximidic acid lies in its specific combination of functional groups, which confer unique chemical reactivity and potential biological activities.
Propiedades
Número CAS |
97716-11-5 |
|---|---|
Fórmula molecular |
C28H38N4O2 |
Peso molecular |
462.6 g/mol |
Nombre IUPAC |
1-[3-(3-hydroxy-5,6-dihydrobenzo[b][1]benzazepin-11-yl)propyl]-4-piperidin-1-ylpiperidine-4-carboxamide |
InChI |
InChI=1S/C28H38N4O2/c29-27(34)28(31-16-4-1-5-17-31)13-19-30(20-14-28)15-6-18-32-25-8-3-2-7-22(25)9-10-23-21-24(33)11-12-26(23)32/h2-3,7-8,11-12,21,33H,1,4-6,9-10,13-20H2,(H2,29,34) |
Clave InChI |
UISLUYZZBAWGAN-UHFFFAOYSA-N |
SMILES |
C1CCN(CC1)C2(CCN(CC2)CCCN3C4=C(CCC5=CC=CC=C53)C=C(C=C4)O)C(=O)N |
SMILES canónico |
C1CCN(CC1)C2(CCN(CC2)CCCN3C4=C(CCC5=CC=CC=C53)C=C(C=C4)O)C(=O)N |
Sinónimos |
2-hydroxycarpipramine RP 46238 RP-46238 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


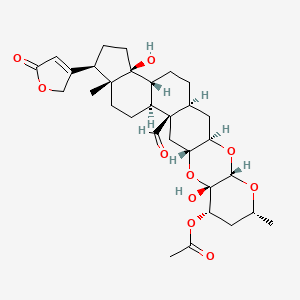
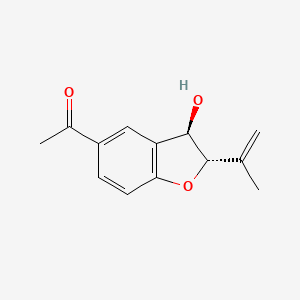
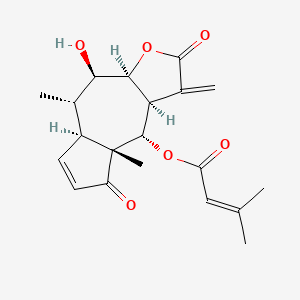
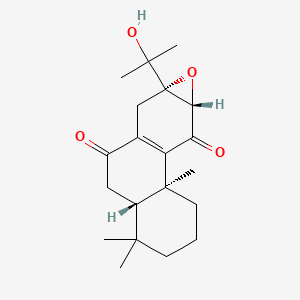
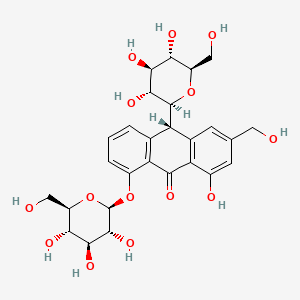
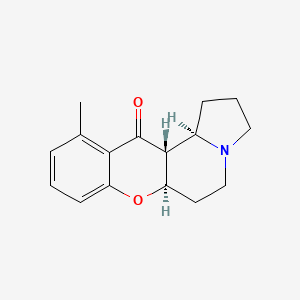
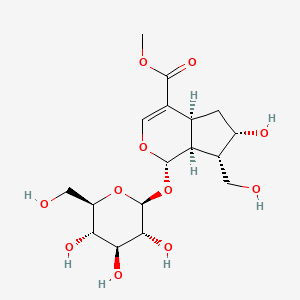
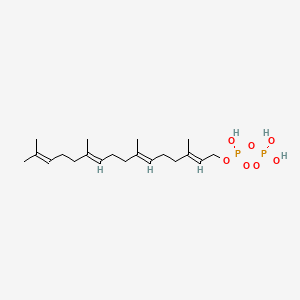
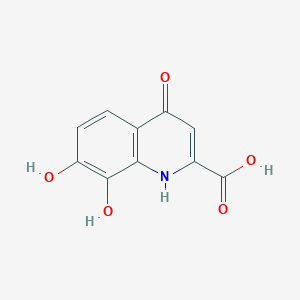

![3-Aminothiazolo[3,2-a]benzimidazole-2-carbonitrile](/img/structure/B1195533.png)
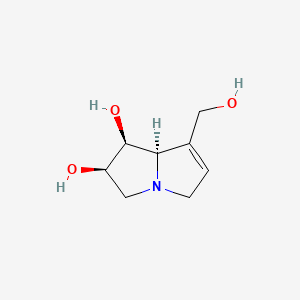
![2-Methoxy-4-[(4-methyl-1,4-diazepan-1-yl)methyl]-6-nitrophenol](/img/structure/B1195535.png)

